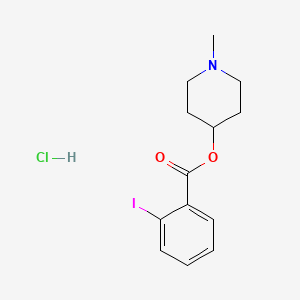![molecular formula C17H22N2O B4060878 (1-ethylpropyl)[(2-phenoxy-3-pyridinyl)methyl]amine](/img/structure/B4060878.png)
(1-ethylpropyl)[(2-phenoxy-3-pyridinyl)methyl]amine
説明
(1-ethylpropyl)[(2-phenoxy-3-pyridinyl)methyl]amine, commonly known as EPPMA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. EPPMA is a member of the pyridine-based amine family and has been found to exhibit promising biological activities, including anti-inflammatory, anti-cancer, and anti-tumor properties.
作用機序
The mechanism of action of EPPMA involves the inhibition of various cellular pathways, including the NF-κB pathway, which plays a critical role in the regulation of inflammation, and the PI3K/Akt/mTOR pathway, which plays a critical role in the regulation of cell growth and survival. EPPMA has also been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression and play a critical role in cancer development and progression.
Biochemical and Physiological Effects:
EPPMA has been found to exhibit various biochemical and physiological effects, including the inhibition of pro-inflammatory cytokines, the induction of apoptosis in cancer cells, and the inhibition of angiogenesis. Moreover, EPPMA has been found to exhibit low toxicity, making it a promising candidate for further development as a therapeutic agent.
実験室実験の利点と制限
The advantages of using EPPMA in lab experiments include its low toxicity, high potency, and broad-spectrum activity against various diseases. However, the limitations of using EPPMA in lab experiments include the lack of knowledge regarding its pharmacokinetics and pharmacodynamics, which are essential for the development of safe and effective therapeutic agents.
将来の方向性
There are several future directions for the research and development of EPPMA. Firstly, further studies are needed to investigate the pharmacokinetics and pharmacodynamics of EPPMA to determine its safety and efficacy as a therapeutic agent. Secondly, studies are needed to investigate the potential of EPPMA as a combination therapy with existing anti-cancer drugs to enhance their efficacy and reduce their toxicity. Thirdly, studies are needed to investigate the potential of EPPMA as a therapeutic agent for other diseases, such as autoimmune diseases and neurodegenerative diseases.
Conclusion:
In conclusion, EPPMA is a promising chemical compound that exhibits various biological activities, including anti-inflammatory, anti-cancer, and anti-tumor properties. The synthesis of EPPMA involves the reaction between 2-phenoxy-3-pyridinylmethanol and 1-bromoethylpropane in the presence of a base catalyst. EPPMA has been extensively studied for its potential therapeutic applications, and its mechanism of action involves the inhibition of various cellular pathways. EPPMA has been found to exhibit low toxicity, making it a promising candidate for further development as a therapeutic agent. However, further studies are needed to investigate its pharmacokinetics and pharmacodynamics, as well as its potential as a combination therapy and therapeutic agent for other diseases.
科学的研究の応用
EPPMA has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. EPPMA has also been found to possess anti-cancer properties by inducing apoptosis in cancer cells and inhibiting the growth and proliferation of cancer cells. Moreover, EPPMA has been found to exhibit anti-tumor properties by inhibiting angiogenesis, the process by which new blood vessels are formed, which is essential for the growth and survival of tumors.
特性
IUPAC Name |
N-[(2-phenoxypyridin-3-yl)methyl]pentan-3-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O/c1-3-15(4-2)19-13-14-9-8-12-18-17(14)20-16-10-6-5-7-11-16/h5-12,15,19H,3-4,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSSRGCRZQVLIOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)NCC1=C(N=CC=C1)OC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-isobutyl-1-[(2-methyl-1,3-thiazol-4-yl)methyl]-2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridine-6-carboxylic acid](/img/structure/B4060805.png)
![4-biphenylyl (16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)acetate](/img/structure/B4060811.png)
![N-(4-methoxy-2-nitrophenyl)-2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4060813.png)
![2-amino-4-(2-bromo-4,5-dimethoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B4060820.png)
![methyl 3-(4-methoxyphenyl)-4-oxo-10-oxa-3-azatricyclo[5.2.1.0~1,5~]dec-8-ene-6-carboxylate](/img/structure/B4060824.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methoxy-6-[4-(4-methoxyphenyl)-1-piperazinyl]-1,3,5-triazin-2-amine](/img/structure/B4060826.png)
![N-(5-bromo-1,3-thiazol-2-yl)-5-[(3,4-dimethylphenoxy)methyl]-2-furamide](/img/structure/B4060835.png)
![N-methyl-N-{[5-({methyl[1-methyl-2-(4-methylpyridin-2-yl)ethyl]amino}methyl)-2-furyl]methyl}methanesulfonamide](/img/structure/B4060838.png)
![2-({5-[1-(4-ethylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B4060848.png)
![2-(2-chlorophenoxy)-N-[4-(4-morpholinylmethyl)phenyl]acetamide](/img/structure/B4060853.png)
![2-[(1-naphthylacetyl)amino]-N-(tetrahydro-2-furanylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4060859.png)

![4-[4-methoxy-3-(methoxymethyl)phenyl]-3-methyl-1-phenyl-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one](/img/structure/B4060880.png)
![4,7,7-trimethyl-1-(1-piperidinylcarbonyl)-2-oxabicyclo[2.2.1]heptan-3-one](/img/structure/B4060884.png)